molecular formula C17H21N5O B15032270 N-[N'-(2,3-dimethylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

N-[N'-(2,3-dimethylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

Cat. No.: B15032270
M. Wt: 311.4 g/mol
InChI Key: WYABXMGTTSCHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE typically involves the reaction of 2,3-dimethylaniline with 4,6-dimethyl-2-aminopyrimidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETONITRILE
  • N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPHENYL)AMINO]METHYLIDENE]ACETAMIDE

Uniqueness

N-[(Z)-[(2,3-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE is unique due to its specific combination of dimethylphenyl and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(E)-N-(2,3-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C17H21N5O/c1-10-7-6-8-15(13(10)4)21-17(20-14(5)23)22-16-18-11(2)9-12(3)19-16/h6-9H,1-5H3,(H2,18,19,20,21,22,23)

InChI Key

WYABXMGTTSCHJR-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C)C

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.